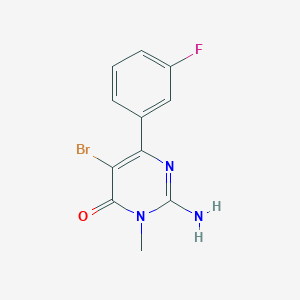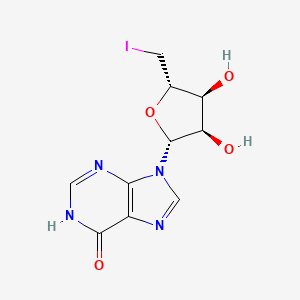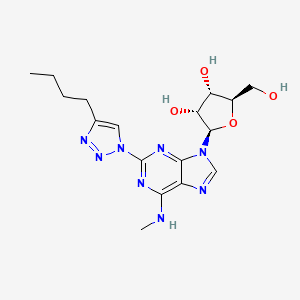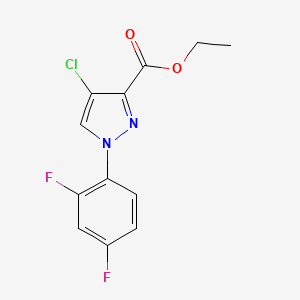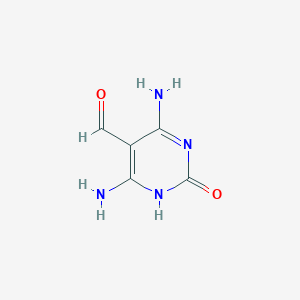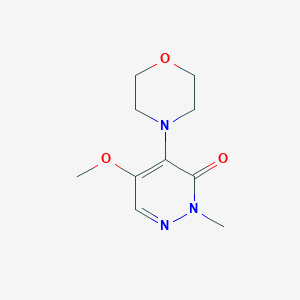
5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with methoxy, methyl, and morpholino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of Substituents: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base.
Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly used.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dihydropyridazine derivatives.
Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its heterocyclic structure. Researchers can explore its potential as a lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the morpholino group suggests potential interactions with biological targets, making it a candidate for drug development.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The morpholino group can enhance its solubility and facilitate interactions with biological molecules, while the methoxy and methyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the methoxy group, which may affect its solubility and reactivity.
5-methoxy-2-methylpyridazin-3(2H)-one: Lacks the morpholino group, potentially reducing its biological activity.
4-morpholinopyridazin-3(2H)-one: Lacks both the methoxy and methyl groups, which can significantly alter its chemical and biological properties.
Uniqueness
5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the morpholino group enhances its solubility and potential interactions with biological targets, while the methoxy and methyl groups can influence its overall stability and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
55153-47-4 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C10H15N3O3/c1-12-10(14)9(8(15-2)7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |
Clave InChI |
QDFRESYLLURJTC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)OC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


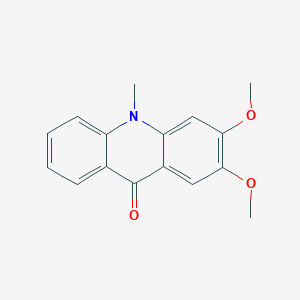
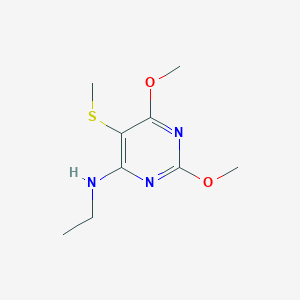
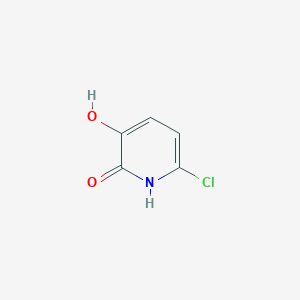
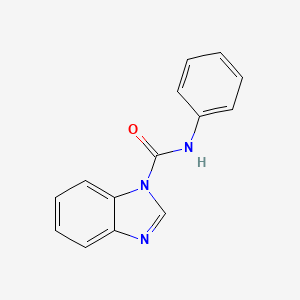
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12928242.png)
![6-(3,4-Dichlorophenyl)-2,3,4,6-tetrahydropyrimido[2,1-a]isoindol-6-ol](/img/structure/B12928255.png)
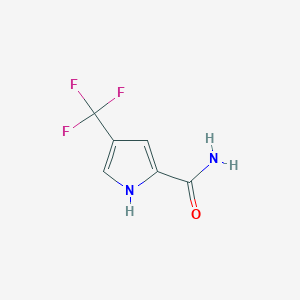
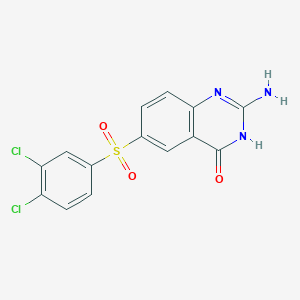
![6-(Pyrrolidin-1-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B12928292.png)
